Product packaging for 6-phenylbenzo[a]phenazin-5-ol(Cat. No.:)

6-phenylbenzo[a]phenazin-5-ol

Cat. No.: B3721295
M. Wt: 322.4 g/mol
InChI Key: UCKPLOWUGAPCKP-UHFFFAOYSA-N
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Description

6-Phenylbenzo[a]phenazin-5-ol is a synthetic benzo[a]phenazine derivative of significant interest in chemical and pharmaceutical research . This compound belongs to the class of phenazine systems, which are aza-polycyclic structures found in natural products and known for a wide spectrum of pharmaceutical activities . Researchers value this scaffold for its role as a key intermediate in the synthesis of more complex fused heterocyclic systems, such as pyranophenazines, pyridophenazines, and furophenazines, which are explored for their diverse biological properties . The core benzo[a]phenazine structure is a subject of investigation in various fields of research. Studies on related analogs have indicated potential as dual inhibitors of topoisomerase I and II, suggesting usefulness in antitumor agent development . Furthermore, fluorescent phenazine derivatives are of interest for rapidly expanding applications in materials science, including their use as emitters in electroluminescence devices, components in organic semiconductors, and sensitizers in dye-sensitized solar cells (DSSCs) . This product is intended for research purposes only. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14N2O B3721295 6-phenylbenzo[a]phenazin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylbenzo[a]phenazin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)20-21(19(22)14-8-2-1-3-9-14)24-18-13-7-6-12-17(18)23-20/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKPLOWUGAPCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzo a Phenazin 5 Ol Derivatives

Established Synthetic Pathways to the Benzo[a]phenazin-5-ol Core

The fundamental approach to synthesizing the benzo[a]phenazin-5-ol core primarily involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593), commonly known as lawsone, with various ortho-phenylenediamines. nih.govrsc.orgtandfonline.com This reaction serves as a cornerstone for accessing a wide array of benzo[a]phenazin-5-ol derivatives.

Condensation Reactions and Multicomponent Strategies for Benzo[a]phenazin-5-ol Synthesis

The direct condensation of lawsone with an ortho-phenylenediamine is a well-established method for producing benzo[a]phenazin-5-ol. nih.govtandfonline.com This reaction can be carried out under various conditions, including in refluxing ethanol (B145695) with acetic acid as a catalyst or via a solid-state reaction. nih.gov For instance, the one-pot condensation of lawsone and o-phenylenediamine (B120857) in a 1:1 solid-state run at 70°C for 15 minutes or as a melt at 120°C for 30 minutes both resulted in a 100% yield of benzo[a]phenazin-5-ol. nih.gov

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like benzo[a]phenazin-5-ol derivatives in a single step. These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate structural diversity. researchgate.netbohrium.com A notable example is the one-pot, two-step, four-component synthesis of novel benzo[a]phenazin-5-ol derivatives through the condensation-Michael addition reactions of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and 4-hydroxycoumarin (B602359) in refluxing glacial acetic acid. researchgate.net

Another multicomponent approach involves the reaction of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aromatic aldehydes, and malononitrile. This reaction can be catalyzed by various catalysts, including nano CuO under solvent-free conditions or supramolecular β-cyclodextrin in an ethanol-water mixture. nih.gov

Catalytic Approaches in Benzo[a]phenazin-5-ol Synthesis

Various catalysts have been employed to enhance the efficiency and greenness of benzo[a]phenazin-5-ol synthesis. Organocatalysts, such as L-proline, have been utilized as bifunctional catalysts in water for the rapid and green synthesis of benzo[a]phenazine (B1654389) annulated heterocyclic ring systems. nih.govresearchgate.net Trisodium citrate (B86180) has also been reported as an efficient, commercially available, and low-cost organocatalyst for the synthesis of benzo[a]phenazin-5-ol derivatives in aqueous ethanol at room temperature. tandfonline.comfigshare.com

Heterogeneous catalysts, including silica (B1680970) sulfuric acid (SiO2–SO3H) and H3PW12O40@nano-ZnO, have been successfully used in the synthesis of benzo[a]phenazine derivatives. nih.gov These solid acid catalysts offer advantages such as reusability and ease of separation from the reaction mixture. nih.gov For example, silica sulfuric acid has been used for the four-component synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives under both conventional heating and microwave irradiation, with the latter providing higher yields in shorter reaction times. nih.gov

The following table summarizes various catalytic systems used in the synthesis of benzo[a]phenazin-5-ol and its derivatives:

CatalystReactantsProduct TypeReaction ConditionsYield (%)Reference
L-proline2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, 1,3-indandioneBenzo[a]phenazine annulated heterocyclesWater, 70°C, Microwave83-95 nih.gov
Trisodium citrate2-hydroxy-1,4-naphthaquinone, substituted o-phenylenediaminesBenzo[3,4-a]phenazin-5-olsAqueous ethanol, Room temperature79-95 tandfonline.com
Nano CuO2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aromatic aldehydes, malononitrileBenzo[a]pyrano[2,3-c]phenazine derivativesSolvent-free, 75°CNot specified nih.gov
β-cyclodextrin2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, aromatic aldehydes, malononitrileBenzo[a]pyrano[2,3-c]phenazine derivativesEtOH:H2O (1:1), 70°C84-92 nih.gov
Silica sulfuric acid2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aldehydes, cyclic 1,3-dicarbonyl compoundsBenzo[a]chromeno[2,3-c]phenazine derivativesMicrowave, 70°C88-96 nih.gov
H3PW12O40@nano-ZnO2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, barbituric acidBenzo[a]pyrimido[5′,4′:5,6]pyrano[2,3-c]phenazinesEtOH, Microwave, 70°C76-91 nih.gov

Microwave-Assisted Synthetic Techniques for Benzo[a]phenazin-5-ol Derivatives

Microwave-assisted organic synthesis has gained significant traction as a green and efficient method for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various benzo[a]phenazin-5-ol derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

A notable example is the one-pot, two-step microwave-assisted procedure for the synthesis of benzo[a]phenazine annulated heterocyclic ring systems. This method utilizes L-proline as an organocatalyst in water at 70°C, affording the desired products in high yields within 10-20 minutes. nih.gov Similarly, the synthesis of highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives has been achieved in 7-14 minutes under microwave irradiation at 120°C in acetic acid. nih.gov

The use of catalysts in conjunction with microwave irradiation has proven to be particularly effective. For instance, the synthesis of benzo[a]furo[2,3-c]phenazine derivatives has been accomplished using a TiO2-SO3H catalyst under microwave irradiation in solvent-free conditions. nih.gov Another approach utilized a magnetically-separable Fe3O4@rGO@ZnO-HPA nanocatalyst for the same transformation, also under microwave and solvent-free conditions, highlighting the potential for catalyst recyclability. tandfonline.com

Functionalization and Derivatization Strategies for 6-Phenylbenzo[a]phenazin-5-ol Analogs

Once the benzo[a]phenazin-5-ol core is established, further functionalization and derivatization can be carried out to synthesize a variety of analogs, including the target compound this compound. These modifications are crucial for tuning the physicochemical and biological properties of the parent molecule.

Construction of Fused Heterocyclic Systems from Benzo[a]phenazin-5-ol Precursors (e.g., pyranophenazines, furophenazines)

Benzo[a]phenazin-5-ol serves as a versatile precursor for the construction of more complex fused heterocyclic systems, such as pyranophenazines and furophenazines. nih.govrsc.org These transformations often involve multicomponent reactions where the in situ generated benzo[a]phenazin-5-ol reacts with other components to build the additional heterocyclic rings.

Pyranophenazines: The synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives is frequently achieved through a one-pot, multi-component reaction of lawsone, an ortho-phenylenediamine, an aromatic aldehyde, and a source of active methylene, such as malononitrile. nih.gov The reaction proceeds through the initial formation of benzo[a]phenazin-5-ol, which then undergoes a Michael addition with the Knoevenagel condensation product of the aldehyde and malononitrile, followed by cyclization to yield the pyranophenazine. nih.gov

Furophenazines: The synthesis of benzo[a]furo[2,3-c]phenazine derivatives has been reported through the reaction of benzo[a]phenazin-5-ol, arylglyoxals, and methyl indole. bohrium.comtandfonline.com This transformation can be catalyzed by magnetic core-shell nanoparticles under microwave irradiation, providing an efficient and green route to these fused systems. tandfonline.com Another method involves a TiO2-SO3H catalyst under microwave irradiation and solvent-free conditions. nih.gov

The following table provides examples of fused heterocyclic systems derived from benzo[a]phenazin-5-ol:

Fused SystemSynthetic ApproachReactantsCatalyst/ConditionsReference
Benzo[a]pyrano[2,3-c]phenazinesFour-component reaction2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, aromatic aldehydes, malononitrileβ-cyclodextrin / EtOH:H2O, 70°C nih.gov
Benzo[a]pyrano[2,3-c]phenazinesFour-component reaction2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, malononitrileAcetic acid / Microwave, 120°C nih.gov
Benzo[a]furo[2,3-c]phenazinesMulti-component reactionBenzo[a]phenazin-5-ol, arylglyoxals, methyl indoleFe3O4@rGO@ZnO-HPA / Microwave tandfonline.com
Benzo[a]furo[2,3-c]phenazinesMulti-component reaction2-hydroxynaphthalene-1,4-dione, arylglyoxals, indoleTiO2-SO3H / Microwave, solvent-free nih.gov
Benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-onesFour-component reaction2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, 1,3-indandioneOxalic acid / EtOH/H2O, reflux nih.gov

Synthesis of Benzo[a]phenazin-5-ol-Tethered Tri-substituted Methane (B114726) Derivatives

The synthesis of tri-substituted methane (TSM) derivatives featuring a benzo[a]phenazin-5-ol moiety represents a significant area of research in heterocyclic chemistry. Although the literature on this specific class of compounds is not extensive, multicomponent reactions (MCRs) have emerged as a primary strategy for their construction. researchgate.netfums.ac.ir These methods are valued for their efficiency, atom economy, and the ability to generate molecular complexity in a single step.

A prevalent method involves a one-pot, two-step, four-component reaction. This process typically begins with the condensation of 2-hydroxynaphthalene-1,4-dione (lawsone) and o-phenylenediamine to form the benzo[a]phenazin-5-ol core. This intermediate then undergoes a Michael addition reaction with an aromatic aldehyde and a C-H activated acid, such as 4-hydroxycoumarin or an aminouracil derivative, in a suitable solvent like glacial acetic acid under reflux conditions. researchgate.net

Synthesis of Aminouracil-Tethered Derivatives

One notable application of this methodology is the synthesis of aminouracil-tethered tri-substituted methane derivatives. In a typical procedure, benzo[a]phenazin-5-ol, an aromatic aldehyde, and an aminouracil derivative (like 6-amino-1,3-dimethyluracil) are reacted in glacial acetic acid. The reaction is generally heated to 80 °C for approximately 6 hours. nih.gov This approach has been shown to produce the desired products in good to excellent yields, ranging from 78% to 93%. nih.gov

Table 1: Synthesis of Aminouracil-Tethered Benzo[a]phenazin-5-ol Derivatives nih.gov

Entry Aromatic Aldehyde Yield (%)
1 4-Chlorobenzaldehyde 92
2 4-Methylbenzaldehyde 88
3 4-Methoxybenzaldehyde 90
4 Benzaldehyde 85
5 3-Nitrobenzaldehyde 93
6 4-Nitrobenzaldehyde 91
7 2,4-Dichlorobenzaldehyde 86

Reaction Conditions: Benzo[a]phenazin-5-ol, aromatic aldehyde, and 6-amino-1,3-dimethyluracil (B104193) in glacial acetic acid at 80°C for 6 hours.

Synthesis of 4-Hydroxycoumarin-Tethered Derivatives

A similar four-component, one-pot strategy is employed for the synthesis of benzo[a]phenazin-5-ol derivatives tethered to a 4-hydroxycoumarin moiety. The reaction involves the condensation of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, various aromatic aldehydes, and 4-hydroxycoumarin. The process is carried out in refluxing glacial acetic acid. researchgate.net This domino protocol is notable for its operational simplicity and for providing a direct route to these complex heterocyclic systems. researchgate.net

Table 2: Synthesis of 4-Hydroxycoumarin-Tethered Benzo[a]phenazin-5-ol Derivatives researchgate.net

Entry Aromatic Aldehyde Yield (%) Reaction Time (h)
1 4-Chlorobenzaldehyde 91 5.0
2 4-Methylbenzaldehyde 86 5.5
3 4-Methoxybenzaldehyde 88 5.0
4 Benzaldehyde 84 6.0
5 3-Nitrobenzaldehyde 92 4.5
6 4-Nitrobenzaldehyde 90 4.5
7 2,4-Dichlorobenzaldehyde 85 5.5

Reaction Conditions: 2-Hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehyde, and 4-hydroxycoumarin in glacial acetic acid under reflux.

Computational and Theoretical Studies of 6 Phenylbenzo a Phenazin 5 Ol Analogs

Molecular Modeling and Docking Simulations of Benzo[a]phenazin-5-ol Derivatives

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. kne-publishing.com These methods are instrumental in drug discovery for virtual screening and elucidating potential mechanisms of action. kne-publishing.comresearchgate.net

For benzo[a]phenazin-5-ol derivatives, these simulations have been particularly focused on their potential as enzyme inhibitors, with a significant emphasis on protein kinases like c-Kit. kne-publishing.comfums.ac.ir The process typically involves preparing the 3D structures of the benzo[a]phenazine (B1654389) ligands and the target protein, followed by docking simulations using software like AutoDock. kne-publishing.comresearchgate.net

Ligand-Protein Interaction Analysis with Specific Enzyme Active Sites (e.g., C-Kit Kinase)

Recent studies have investigated a series of benzo[a]phenazin-5-ol-tethered tri-substituted methane (B114726) derivatives as potential inhibitors of c-Kit kinase, a receptor tyrosine kinase implicated in some cancers. kne-publishing.comfums.ac.ir Using the c-Kit kinase receptor structure (PDB code: 1t46), molecular docking simulations have revealed specific and favorable interactions within the enzyme's active site. kne-publishing.com

Ligplot analysis, a tool to visualize protein-ligand interactions, has shown that these derivatives can form multiple hydrogen bonds with key amino acid residues. For instance, one promising derivative, designated as compound A, was found to form four hydrogen bonds with Arg791(A), Ile789(A), and His790(A). kne-publishing.comresearchgate.net Another derivative, compound C, formed two hydrogen bonds with Ile571(A) and Ile789(A). kne-publishing.comresearchgate.net The interaction with Arg791(A) is particularly noteworthy as it is a key residue involved in the binding of the known inhibitor, Sunitinib. kne-publishing.com Furthermore, these compounds are often enveloped by hydrophobic amino acids within the receptor space, an attribute considered pivotal for their anticancer activity. fums.ac.ir

Prediction of Binding Affinities and Intermolecular Interactions

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as binding free energy (ΔG). kne-publishing.com Lower, more negative binding energies indicate a more stable and favorable interaction between the ligand and the protein. kne-publishing.com

In studies against c-Kit kinase, benzo[a]phenazin-5-ol derivatives have demonstrated promising binding free energies, ranging from -9.3 to -10.6 kcal/mol. fums.ac.ir These values are comparable to, and in some cases, superior to the reference drug Sunitinib, suggesting strong binding affinities. kne-publishing.comresearchgate.net The stability of the binding pose is also assessed using the root-mean-square deviation (RMSD), with low values indicating a stable conformation. kne-publishing.com The intermolecular interactions driving this affinity are primarily hydrogen bonds, with bond lengths measured in the range of 2.58-3.17 Å, and hydrophobic interactions. kne-publishing.com

Table 1: Molecular Docking Results of Benzo[a]phenazin-5-ol Derivatives with C-Kit Kinase (PDB: 1t46)

CompoundBinding Free Energy (ΔG) kcal/molInteracting Amino Acid ResiduesNumber of Hydrogen Bonds
Sunitinib (Reference) -8.9Arg791, othersNot specified
Compound A -10.3Arg791(A), Ile789(A), His790(A)4
Compound C -10.6Ile571(A), Ile789(A)2

Quantum Chemical Calculations for Benzo[a]phenazine Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like 6-phenylbenzo[a]phenazin-5-ol. mdpi.commdpi.com These methods can elucidate properties that are difficult to measure experimentally.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

DFT calculations are employed to characterize the electronic properties of phenazine (B1670421) derivatives. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and stability of the molecule. aub.edu.lb

For phenazine systems, TD-DFT (Time-Dependent DFT) calculations help in understanding their photophysical properties by predicting electronic transitions. nih.gov For instance, in a study of 7-phenylbenzo[a]phenazine-5(7H)-one (PBP), a closely related structure, TD-DFT calculations predicted that the low-energy absorption band originates from localized π-π* transitions within the planar phenazinone-like core. nih.gov The calculations also showed that full rotation of the N-phenyl group is significantly restricted in both the ground and first excited states. nih.gov The electronic properties, such as the energy levels of frontier orbitals, can be tuned by introducing different substituent groups on the phenazine core. researchgate.net

Elucidation of Reaction Mechanisms and Energetic Pathways (e.g., Robinson-Gabriel Reaction)

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. researchgate.net The Robinson-Gabriel synthesis, a classical method for forming oxazole (B20620) rings from 2-acylamino-ketones, and its variations can be modeled to understand the energetic pathways. nih.govwikipedia.org

DFT studies on the Robinson-Gabriel reaction for related systems, such as the synthesis of tryptamide derivatives, have successfully mapped out the mechanistic pathways and calculated the activation Gibbs free energies for each step. researchgate.net These calculations can explain substrate selectivity and the necessity for specific reaction conditions, like high temperatures. researchgate.net A facile and efficient procedure for the synthesis of highly functionalized oxazoles linked to benzo[a]phenazine derivatives has been developed, which is proposed to proceed via a multicomponent tandem cyclization involving a Robinson-Gabriel-type reaction as the key step. analis.com.my Computational analysis of such a reaction would involve identifying transition states and intermediates to map the complete energy profile, thus providing a detailed atomistic view of the transformation.

In Silico Exploration of Structure-Activity Relationships and Molecular Descriptors

In silico methods are crucial for establishing structure-activity relationships (SAR), which link the chemical structure of a compound to its biological activity. nih.gov By calculating various molecular descriptors, it is possible to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

For benzo[a]phenazin-5-ol derivatives, in silico tools like SwissADME are used to predict physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and drug-likeness. kne-publishing.comresearchgate.net These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable properties. fums.ac.ir

Key molecular descriptors evaluated include molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and polar surface area. fums.ac.ir For example, drug-likeness is often assessed using Lipinski's rule of five, which states that a drug candidate should generally have no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and an octanol-water partition coefficient (LogP) not greater than 5. fums.ac.ir

Studies on benzo[a]phenazin-5-ol derivatives as c-Kit kinase inhibitors have shown that while some compounds may have one or two violations of Lipinski's rule, they still exhibit potent inhibitory activity. kne-publishing.comresearchgate.net For instance, the most promising compounds A and C showed stronger inhibitory effects than the reference drug Sunitinib, despite minor deviations from ideal drug-likeness parameters. kne-publishing.comresearchgate.net This highlights that SAR is a complex interplay of various factors, including specific interactions with the target protein that can outweigh minor liabilities in physicochemical properties. The substitution of amino groups on the side chain at the N-7 position of the phenazine core, for example, has been shown to improve inhibitory activity against topoisomerases. nih.gov

Table 2: Predicted Physicochemical Properties and Drug-Likeness of Selected Benzo[a]phenazin-5-ol Derivatives

CompoundMolecular Weight ( g/mol )LogPH-Bond AcceptorsH-Bond DonorsLipinski's Rule Violations
Compound A > 500> 5> 10< 51 or 2
Compound C > 500> 5> 10< 51 or 2
Sunitinib 398.475.20530

In Vitro Biological Activity and Mechanistic Insights of Benzo a Phenazin 5 Ol Derivatives

Evaluation of Antimicrobial Activity in Vitro

The antimicrobial potential of benzo[a]phenazin-5-ol derivatives has been explored against a range of bacterial and fungal pathogens, with several compounds demonstrating significant inhibitory effects.

Antibacterial Potency against Specific Microorganisms

A study investigating a series of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives revealed their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The agar (B569324) well diffusion method was employed to screen these compounds at a concentration of 200 μg/mL. nih.gov The tested bacterial strains included Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis (Gram-positive), as well as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative). nih.gov Among the synthesized compounds, derivative 6b exhibited the most potent antibacterial activity. nih.gov Another study on bromophenazine analogues also identified potent activity against S. aureus and Staphylococcus epidermidis. rsc.org

Table 1: Antibacterial Activity of Selected 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one Derivatives

Compound Target Microorganism Activity Level
6b Various Gram-positive and Gram-negative bacteria Maximum antibacterial activity in the series nih.gov
Bromophenazine analogues Staphylococcus aureus, Staphylococcus epidermidis Potent antibacterial activity rsc.org

Antifungal Efficacy

The same series of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives was also evaluated for its antifungal properties against Candida albicans, Aspergillus niger, and Rhizopus oryzae. nih.gov At a concentration of 200 μg/mL, compounds 6b and 6d were found to be toxic to all three fungal strains, with compound 6d showing greater efficacy than 6b . nih.gov Other derivatives in the series did not exhibit any significant antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one Derivatives

Compound Target Microorganism Activity Level
6d Candida albicans, Aspergillus niger, Rhizopus oryzae Maximum antifungal activity in the series nih.gov
6b Candida albicans, Aspergillus niger, Rhizopus oryzae Moderate antifungal activity nih.gov

Inhibition of Biofilm Formation in Bacterial Strains

Biofilm formation is a critical factor in bacterial virulence and resistance to antibiotics. The ability of effective antibacterial benzo[a]phenazine (B1654389) derivatives to inhibit biofilm formation was investigated. nih.gov At a concentration of 200 μg/mL, selected compounds demonstrated moderate anti-biofilm activity against the tested bacterial strains. nih.gov Notably, compound 6b was the most effective, inhibiting biofilm formation of Bacillus subtilis by 80%. nih.gov The study of phenazine-based ruthenium(II) complexes also showed their capacity to inhibit bacterial biofilm formation. rsc.org

In Vitro Anticancer and Cytotoxic Profile

Benzo[a]phenazin-5-ol derivatives have emerged as a promising class of compounds with significant in vitro anticancer and cytotoxic activities against various cancer cell lines. nih.govresearchgate.net

Cytotoxicity against Various Cancer Cell Lines (excluding clinical human trial data)

Several studies have documented the cytotoxic effects of benzo[a]phenazin-5-ol derivatives against a panel of human cancer cell lines. For instance, novel benzo[a]phenazine-5-sulfonic acid derivatives were synthesized and evaluated for their cytotoxic activity against HL-60 tumor cell lines. nih.gov The 10-dimethyl carboxamido derivative of benzo[a]phenazine-5-sulfonic acid was identified as the most active compound in the series, with an IC50 value of 19 μM, which is comparable to the standard drug cisplatin (B142131) (IC50 = 7 μM). nih.gov

In another study, a series of benzo[a]phenazine derivatives, specifically hybrid molecules incorporating pyran, indole, and 1,2,3-triazole pharmacophores, were synthesized. nih.gov Cytotoxic evaluation of these compounds against HCT116, MCF7, HepG2, and A549 cancer cell lines in vitro revealed that some exhibited moderate cytotoxicity. nih.gov Importantly, these compounds showed low or no effect on non-cancer cell lines L02 and HUVEC. nih.gov

Furthermore, 5,12-dihydrobenzo[b]phenazine-6,11-dione (3 ) and 3-chloro-2-(2-pyridylamino)-1,4-naphthoquinone (10 ) demonstrated selective cytotoxicity against the human lung carcinoma cell line (H460), with IC50 values of 16.25 µM and 9.90 µM, respectively, showing higher potency than doxorubicin (B1662922) in this specific cell line. researchgate.net

Table 3: In Vitro Cytotoxicity of Selected Benzo[a]phenazin-5-ol Derivatives

Compound Cancer Cell Line IC50 Value (µM) Reference
10-dimethyl carboxamido derivative of benzo[a]phenazine-5-sulfonic acid HL-60 19 nih.gov
5,12-dihydrobenzo[b]phenazine-6,11-dione (3 ) H460 16.25 researchgate.net
3-chloro-2-(2-pyridylamino)-1,4-naphthoquinone (10 ) H460 9.90 researchgate.net
Benzo[a]-phenazine derivatives with pyran, indole, and 1,2,3-triazole moieties HCT116, MCF7, HepG2, A549 Moderate cytotoxicity nih.gov

Selective Cell Death Mechanisms (e.g., Hypoxia-Selective Cytotoxicity)

A significant area of research has been the development of phenazine (B1670421) derivatives that are selectively toxic to hypoxic cells, which are commonly found in solid tumors and are resistant to conventional therapies. nih.govnih.gov Certain derivatives of phenazine 5,10-dioxide have shown promise as hypoxia-selective cytotoxins. nih.govnih.gov For example, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide displayed selective toxicity toward hypoxic V79 cells. nih.gov

The mechanism behind this selective toxicity is believed to involve a bioreduction process that is favored under hypoxic conditions. nih.gov Studies on the metabolism of 2-amino and 2-hydroxyphenazine (B1496473) 5,10-dioxides using rat liver microsomal and cytosol fractions revealed a correlation between differential hypoxic/oxic metabolism and cytotoxic selectivity. nih.gov The most selective phenazine 5,10-dioxide's hypoxic metabolism was found to be inhibited by dicoumarol and ketoconazole, suggesting the involvement of DT-diaphorase and cytochrome P450 in the activation of these prodrugs to their toxic forms. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Tyrosine Kinases)

Protein tyrosine kinases (PTKs) are critical enzymes that regulate a multitude of cellular processes, including growth, differentiation, and apoptosis, by phosphorylating tyrosine residues on specific proteins. fums.ac.irnih.gov Dysregulation of PTK signaling is a hallmark of various diseases, particularly cancer, making them a prime target for therapeutic intervention. fums.ac.irnih.gov

Derivatives of benzo[a]phenazin-5-ol have been investigated as potential modulators of these crucial signaling pathways. Specifically, certain benzo[a]phenazin-5-ol-tethered tri-substituted methane (B114726) derivatives have been identified as potential inhibitors of c-Kit kinase, a type III receptor tyrosine kinase implicated in the development of some cancers. fums.ac.irkne-publishing.comresearchgate.net Molecular docking studies have shown that these derivatives can bind to the active site of c-Kit kinase, suggesting a mechanism for their potential anticancer activity. fums.ac.irkne-publishing.comresearchgate.net The interaction with such kinases indicates that these compounds can interfere with the signaling cascades that control cell proliferation and survival. fums.ac.irresearchgate.net

Enzyme Inhibition and Receptor Interaction Studies in Vitro

The therapeutic potential of benzo[a]phenazin-5-ol derivatives extends to their ability to inhibit various enzymes and interact with cellular receptors. These interactions are fundamental to their observed biological effects.

As introduced in the previous section, a significant area of research has been the inhibition of kinase activity by benzo[a]phenazin-5-ol derivatives. Molecular docking studies have been instrumental in elucidating the inhibitory potential of these compounds against c-Kit kinase. fums.ac.irkne-publishing.comresearchgate.net

In a notable study, a series of benzo[a]phenazin-5-ol-tethered tri-substituted methane derivatives (compounds A-L) were evaluated for their inhibitory effects on c-Kit kinase (PDB code: 1t46). fums.ac.irkne-publishing.com The results, summarized in the table below, indicated that several of these derivatives exhibited strong binding affinities to the kinase, with some showing more favorable binding energies than the standard drug, Sunitinib. fums.ac.irkne-publishing.com

Table 1: Molecular Docking Results of Benzo[a]phenazin-5-ol Derivatives against C-Kit Kinase

Compound Binding Free Energy (ΔGb) (kcal/mol) Number of Hydrogen Bonds Interacting Residues
Sunitinib (Reference) -9.3 to -10.6 1-4 Not specified
Compound A More selective and stronger inhibitory effect than Sunitinib 4 Arg791(A), Ile789(A), His790(A)

| Compound C | More selective and stronger inhibitory effect than Sunitinib | 2 | Ile571(A), Ile789(A) |

This table is based on data from molecular docking studies and provides a comparative view of the binding potential of the derivatives. fums.ac.irkne-publishing.com

The data reveals that compounds A and C are particularly promising, forming multiple hydrogen bonds with key amino acid residues within the c-Kit kinase active site. kne-publishing.comresearchgate.net This strong interaction suggests a potent inhibitory activity, highlighting the potential of these benzo[a]phenazin-5-ol derivatives as kinase inhibitors. kne-publishing.comresearchgate.net

Benzo[a]phenazine derivatives have been recognized for their ability to act as dual inhibitors of topoisomerase I and II. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition can lead to DNA damage and ultimately cell death, making them valuable targets for anticancer agents. nih.govresearchgate.net

Research has shown that the introduction of an alkylamino side chain to the benzo[a]phenazine structure is important for the effective inhibition of both topoisomerase I and II. nih.gov This structural modification appears to enhance the interaction of the compounds with the enzymes, leading to potent inhibitory activity. nih.gov

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern in many parts of the world. nih.govconicet.gov.ar The parasite relies on specific enzymes for its survival and infectivity, making them attractive targets for drug development. nih.govconicet.gov.ar Two such enzymes are trans-sialidase and cruzipain. nih.govconicet.gov.arfrontiersin.org

Trans-sialidase is vital for the parasite as it facilitates the transfer of sialic acid from the host to the parasite's surface, which helps in evading the host's immune system. nih.govfrontiersin.org Cruzipain, a major cysteine protease of T. cruzi, is also a key target for anti-Chagas chemotherapy. conicet.gov.ar While direct studies on 6-phenylbenzo[a]phenazin-5-ol are limited in this area, the broader class of phenazines has been explored for antiparasitic activities. The development of inhibitors for these parasitic enzymes is a critical strategy in the search for new treatments for Chagas disease. nih.govconicet.gov.arnih.gov

The human immunodeficiency virus (HIV) is the causative agent of acquired immunodeficiency syndrome (AIDS). proteopedia.org A critical enzyme in the HIV life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA. proteopedia.orgnih.gov This enzyme is a major target for antiretroviral drugs. nih.govnih.gov

While direct evidence for this compound is not prominent, related heterocyclic compounds have been investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For instance, certain uracil (B121893) derivatives have shown potent inhibition of HIV-1 RT. nih.gov The exploration of diverse chemical scaffolds, including those related to benzo[a]phenazines, continues to be a viable approach in the discovery of new HIV-1 RT inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Analysis from In Vitro Data

Structure-activity relationship (SAR) analysis is a critical component of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For benzo[a]phenazin-5-ol derivatives, SAR studies have been instrumental in identifying key structural features that govern their inhibitory potency against various targets.

For instance, in the context of c-Kit kinase inhibition, the nature and position of substituents on the benzo[a]phenazin-5-ol core play a crucial role. kne-publishing.com The specific substitutions in the tri-substituted methane derivatives, as seen in compounds A and C, lead to enhanced binding and selectivity. kne-publishing.comresearchgate.net

In the case of topoisomerase inhibition, the presence of an alkylamino side chain on the benzo[a]phenazine ring system was found to be a critical determinant for dual inhibitory activity against both topoisomerase I and II. nih.gov

For anti-HIV activity, studies on related compounds like uracil derivatives have shown that specific substitutions at the N-1 and C-6 positions can significantly impact the inhibitory potency against HIV-1 RT. nih.gov These SAR insights are invaluable for the rational design and optimization of more potent and selective inhibitors based on the benzo[a]phenazin-5-ol scaffold.

Potential Applications and Future Research Directions

Role in Advanced Materials Science

The benzo[a]phenazine (B1654389) core is a key structural motif in the development of new organic materials. nih.gov Its extended π-conjugated system is fundamental to its electronic and photophysical properties, making it a candidate for various applications in materials science. smolecule.com The inherent fluorescence of many phenazine (B1670421) derivatives further enhances their utility in this field. nih.gov

Applications as Dyes and Fluorescent Probes

Fluorescent phenazine derivatives are of significant interest due to their potential applications as emitters and sensors. nih.gov The benzo[a]phenazine scaffold, in particular, has been utilized to create novel dyes and probes. For instance, novel 6-(1H-benzo[d]imidazol-2-yl) benzo[a]phenazin-5-ol derivatives have been synthesized and shown to exhibit dual-emission properties. researchgate.net The photophysical characteristics of these compounds, including their absorption and fluorescence emission spectra, are crucial for their function as dyes. researchgate.net

The utility of related scaffolds as biological probes has also been demonstrated. A series of water-soluble benzo[a]phenoxazinium chlorides, which share a similar core structure, were successful in labeling DNA for agarose (B213101) gel electrophoresis, proving their ability to function as fluorescent probes for biomolecules. nih.gov These compounds were found to interact strongly with DNA, primarily through intercalation between base pairs. nih.gov A computational and photophysical study of 7-phenylbenzo[a]phenazine-5(7H)-one, a structural isomer of the title compound, revealed a fluorescence quantum yield of 0.12 and a significant change in dipole moment upon excitation, properties that are desirable for fluorescent dyes. researchgate.net

Photophysical Properties of a 7-Phenylbenzo[a]phenazine-5(7H)-one (PBP) Dye

PropertyValueSolventSource
Fluorescence Quantum Yield0.12MeCN researchgate.net
Singlet Lifetime3.0 nsMeCN researchgate.net
Change in Dipole Moment (Δμ)8 ± 2 DAlkanols researchgate.net

Potential in Organic Electronics and Light-Emitting Devices

The electronic properties of phenazine derivatives make them attractive for applications in organic electronics. nih.gov Specifically, they are explored as emitters for electroluminescent devices and as organic semiconductors. nih.gov The potential of 6-phenylbenzo[a]phenazin-5-yl derivatives in this area is suggested by the exploration of a related compound, 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate, as a component in organic electronic or photonic devices due to its electronic characteristics. smolecule.com

Phenazine derivatives are known to be easily oxidized and have been utilized as emitters and redox-active materials. acs.org While research has often focused on their radical cations, the potential of the core structure in devices like organic light-emitting diodes (OLEDs) is an active area of investigation. acs.org The development of host materials for phosphorescent OLEDs (PhOLEDs) often involves heterocyclic structures, and though not specifically mentioning 6-phenylbenzo[a]phenazin-5-ol, the general principles of designing high-energy host materials could be applied to this scaffold. researchgate.netmdpi.com

Strategic Development as Precursors for Novel Chemical Entities and Compound Libraries

The benzo[a]phenazin-5-ol scaffold is a highly valuable precursor for the synthesis of more complex chemical structures. nih.govrsc.org It serves as a versatile starting material for the construction of a wide array of five- and six-membered fused heterocycles. nih.govrsc.org This is typically achieved through multicomponent reactions, which allow for the rapid generation of molecular diversity from simple building blocks. researchgate.net

Numerous synthetic protocols have been developed that use benzo[a]phenazin-5-ol as a key intermediate. For example, it is a reactant in the synthesis of:

Benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov

Benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines. nih.gov

Aminouracil-tethered tri-substituted methanes. nih.gov

Highly functionalized oxazoles linked to the benzo[a]phenazin core via Robinson-Gabriel-type reactions. researchgate.net

These reactions demonstrate the strategic importance of the benzo[a]phenazin-5-ol framework as a template for building compound libraries with diverse structures, which are sought after for biological and materials science research. researchgate.net

Design and Synthesis of Advanced Benzo[a]phenazin-5-ol Scaffolds for Chemical Biology

The benzo[a]phenazine skeleton has garnered significant attention due to the broad range of pharmacological activities associated with its derivatives, including antitumor and antimicrobial properties. nih.govresearchgate.net This has driven the design and synthesis of advanced benzo[a]phenazin-5-ol scaffolds specifically for applications in chemical biology. researchgate.net

A key area of investigation is the development of these compounds as potential enzyme inhibitors. A series of benzo[a]phenazin-5-ol-tethered tri-substituted methane (B114726) derivatives were synthesized and evaluated as potential inhibitors of C-Kit kinase, a receptor tyrosine kinase implicated in some cancers. researchgate.netfums.ac.ir Molecular docking studies of these derivatives against the C-Kit kinase receptor showed favorable binding energies, in some cases superior to the standard drug Sunitinib, suggesting a strong inhibitory potential. fums.ac.ir

Molecular Docking Results of Benzo[a]phenazin-5-ol Derivatives Against C-Kit Kinase

CompoundBinding Free Energy (ΔGb) (kcal/mol)Interacting Residues (Example)Source
Derivative A-10.3Arg791(A) fums.ac.ir
Derivative C-10.6Ile571(A), Ile789(A) fums.ac.ir
Sunitinib (Reference)-9.3Arg791(A) fums.ac.ir

The ability to synthesize these complex molecules, often through efficient one-pot, multicomponent reactions, provides medicinal chemists with powerful tools to create novel chemical entities for screening against biological targets. researchgate.netresearchgate.net

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The dual nature of this compound and its derivatives, possessing both interesting photophysical properties and significant biological activity, creates a fertile ground for interdisciplinary research. nih.govsmolecule.com The intersection of materials science and chemical biology is evident in the development of fluorescent probes for biological systems. nih.gov For example, a molecule that can both report on its local environment through changes in its fluorescence and exert a specific biological effect represents a powerful theranostic tool.

The benzo[a]phenazine scaffold is an ideal platform for such endeavors. Its derivatives have been investigated for applications as diverse as dye-sensitized solar cells, electroluminescent devices, and antitumor agents. nih.gov A derivative of the core compound has been noted for its potential in both pharmaceutical development and material science. smolecule.com The development of fluorescent probes based on the related benzo[a]phenoxazinium scaffold for DNA imaging is a prime example of this synergy, where the principles of dye design from materials science are applied to create tools for chemical biology. nih.gov Future research will likely focus on designing single molecules based on the this compound structure that combine potent biological activity with tailored photophysical properties for advanced applications in imaging, sensing, and therapy.

Q & A

Q. What are the standard synthetic routes for 6-phenylbenzo[a]phenazin-5-ol, and how do reaction conditions influence product yield?

The synthesis typically involves condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) with substituted diamines. A common method uses microwave irradiation (180 W, 70–75°C for 7–10 minutes) to form intermediates like 6H-benzo[a]phenazin-5-one, which is then oxidized to the final product . Acidic conditions (e.g., acetic acid) or catalysts like H₃PW₁₂O₄₀ improve yields (79–95%) by accelerating cyclization . Solvent systems (ethanol/water mixtures) and green catalysts (e.g., caffeine) enhance reaction efficiency and reduce environmental impact .

Q. Which characterization techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR for confirming aromatic proton environments and substituent positions .
  • Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .
  • Melting point analysis : High melting points (>300°C) correlate with planar, conjugated structures .
  • UV-Vis/NIR spectroscopy : For studying π-conjugation and optical properties in solvents like DMF .

Advanced Research Questions

Q. How do electronic effects of substituents dictate reaction pathways in benzo[a]phenazin-5-ol synthesis?

Substituents on the naphthoquinone precursor influence redox potentials, steering reactions toward either Path A (substituent elimination, forming unsubstituted benzo[a]phenazin-5-ol) or Path B (retention, yielding 6-substituted derivatives). Electron-withdrawing groups favor Path A by stabilizing intermediates, while electron-donating groups promote Path B via resonance stabilization . For example, 2-methoxy substituents follow Path B due to enhanced electron density, whereas nitro groups follow Path A .

Q. What methodological strategies resolve contradictions in reaction outcomes under similar conditions?

Discrepancies arise from catalyst choice or solvent polarity. For instance:

  • Catalyst effects : Caffeine promotes Knoevenagel condensation and Michael addition, yielding fused pyrano-phenazines , while Fe₃O₄@rGO@ZnO-HPA favors furo-phenazines via aldehyde coupling .
  • Solvent polarity : Polar aprotic solvents (DMF) enhance cyclization rates compared to ethanol, reducing side products .
  • Temperature control : Microwave irradiation shortens reaction times (minutes vs. hours) and improves regioselectivity .

Q. How can green chemistry principles be applied to optimize benzo[a]phenazin-5-ol synthesis?

  • Catalyst recyclability : Caffeine or H₃PMo₁₂O₄₀/Hyd-SBA-15 hybrids enable reuse for 4–5 cycles without yield loss .
  • Solvent systems : Ethanol/water (1:1) mixtures reduce toxicity .
  • Energy efficiency : Microwave-assisted protocols cut reaction times by 80% (e.g., 10 minutes vs. 22 hours) .

Methodological Challenges and Solutions

Q. What are the key challenges in synthesizing bis-derivatives like 6,6′-(arylmethylene)bis(benzo[a]phenazin-5-ol)?

Steric hindrance and regioselectivity complicate dimer formation. Solutions include:

  • Hybrid catalysts : H₃PMo₁₂O₄₀/Hyd-SBA-15 enhances electrophilic aromatic substitution, achieving 85–92% yields .
  • Stepwise coupling : Initial formation of mono-adducts followed by aldehyde crosslinking reduces side reactions .

Q. How do researchers validate bioimaging applications of benzo[a]phenazin-5-ol derivatives?

Ru(II)-catalyzed annulation with alkynes produces isochromeno-phenazines with far-red fluorescence (λₑₘ = 680 nm), suitable for live cancer cell imaging. Validation involves:

  • Confocal microscopy : Confirming cellular uptake and localization .
  • Photostability assays : Monitoring fluorescence decay under continuous irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.